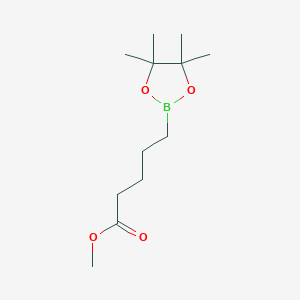

methyl 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pentanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pentanoate is likely a boronic ester compound. Boronic esters are important intermediates in organic synthesis and have a wide range of applications in pharmacy and biology .

Molecular Structure Analysis

The molecular structure of such compounds is usually confirmed by techniques like FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry . Single crystals of the compounds can be measured by X-ray diffraction for crystallographic and conformational analyses .Chemical Reactions Analysis

The chemical reactions involving these types of compounds often involve nucleophilic and amidation reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds can be predicted using density functional theory (DFT) .Wissenschaftliche Forschungsanwendungen

Liquid Crystal Dimers and Nematic Phases

Research by Henderson and Imrie (2011) explored the transitional properties of methylene-linked liquid crystal dimers, focusing on their mesophases and the induction of a twist-bend nematic phase due to their bent geometry. This study highlights the role of specific chemical structures in affecting material properties, which could have implications for the development of new materials with unique optical and electronic characteristics (Henderson & Imrie, 2011).

DNA Methylation and Cancer Therapy

Goffin and Eisenhauer (2002) reviewed DNA methyltransferase inhibitors, emphasizing their potential in cancer therapy by affecting gene expression through epigenetic mechanisms. This research underscores the importance of chemical compounds in modulating biological pathways for therapeutic purposes (Goffin & Eisenhauer, 2002).

Pentane-1,5-diol in Dermatology

Jacobsson Sundberg and Faergemann (2008) discussed the use of pentane-1,5-diol in dermatology, comparing its efficacy, safety, and chemical characteristics with other diols. This study provides insight into how chemical properties influence pharmaceutical formulations and therapeutic applications (Jacobsson Sundberg & Faergemann, 2008).

Chemistry of Fluorinated Pyrimidines in Cancer Treatment

Gmeiner (2020) reviewed the use of fluorinated pyrimidines in cancer treatment, focusing on the synthesis methods and their impact on DNA and RNA structures. This research highlights the role of chemical compounds in advancing personalized medicine and improving cancer treatment outcomes (Gmeiner, 2020).

Furfural Derivatives to Pentanediol

Tan et al. (2021) reviewed the advances in synthesizing pentanediol from furfural and its derivatives, focusing on catalyst design and reaction mechanisms. This study illustrates the importance of chemical research in developing sustainable processes for producing high-value chemicals (Tan et al., 2021).

Wirkmechanismus

Target of Action

Methyl 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pentanoate is a boric acid ester intermediate . These compounds are often used as enzyme inhibitors or specific ligand drugs . They have been found to be effective in the treatment of tumors and microbial infections, and are also used in the design of anticancer drugs .

Mode of Action

Similar compounds have been found to induce the formation of a dense and robust solid electrolyte interface (sei) that inhibits the growth of lithium dendrites . This suggests that the compound may interact with its targets to induce structural changes that inhibit certain biological processes.

Biochemical Pathways

It is known that boric acid compounds are often used in glycol protection, asymmetric synthesis of amino acids, diels–alder and suzuki coupling reactions . These reactions are crucial in various biochemical pathways.

Result of Action

Similar boric acid compounds have been found to produce highly reactive oxygen species, leading to apoptosis of certain cancer cells .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pentanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23BO4/c1-11(2)12(3,4)17-13(16-11)9-7-6-8-10(14)15-5/h6-9H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWXXFZWSYXRKBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)CCCCC(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23BO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(piperidin-3-yl)-1H-pyrazol-4-yl]benzamide dihydrochloride](/img/structure/B6617991.png)

![1-[(phenylmethylidene)amino]-3,5-bis(2,2,2-trifluoroethyl)-1,3,5-triazinane-2,4,6-trione](/img/structure/B6618022.png)

![5-[(pyridin-2-yl)methyl]pyrimidin-2-amine](/img/structure/B6618067.png)